molecular formula C15H14N2O B2894239 (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol CAS No. 438479-35-7

(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol

Cat. No.: B2894239
CAS No.: 438479-35-7
M. Wt: 238.29
InChI Key: CTDQZAAWPMOVPZ-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol ( 438479-35-7) is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. This indole-based structure is of significant interest in medicinal chemistry research due to the broad biological potential of the indole scaffold. Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making them a valuable pharmacophore for developing new therapeutic agents . For instance, similar indole-containing molecules have been investigated for their inhibitory effects on viruses such as influenza A, Coxsackie B4, and Hepatitis C . Recent research into indole-based compounds has also explored their potential as treatments for neglected tropical diseases, such as Chagas disease, highlighting their relevance in ongoing drug discovery efforts . The specific structure of this compound, which combines a 2-methylindole moiety with a pyridinyl group, provides a unique framework for exploring structure-activity relationships (SAR) and optimizing physicochemical properties in lead compound optimization campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-14(12-6-2-3-7-13(12)17-10)15(18)11-5-4-8-16-9-11/h2-9,15,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDQZAAWPMOVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol typically involves the reaction of 2-methylindole with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: Electrophilic substitution reactions can occur on the indole or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential furin inhibitor , which positions it as a candidate for treating fibrotic diseases such as pulmonary fibrosis, renal fibrosis, and skin fibrosis. Furin is an enzyme involved in the processing of various proteins that can lead to pathological conditions when dysregulated. Studies indicate that compounds similar to (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol can inhibit furin activity, thereby offering therapeutic avenues for conditions mediated by this enzyme .

Research has demonstrated that derivatives of indole and pyridine structures exhibit a range of biological activities, including:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Friedel-Crafts Hydroxyalkylation : This method allows for the introduction of hydroxymethyl groups onto indole frameworks, creating derivatives that may possess enhanced biological activities .
  • Knoevenagel Condensation : This reaction facilitates the formation of indole-based scaffolds that can be further modified to yield compounds with diverse pharmacological properties .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

StudyFindings
Identified as a potent furin inhibitor with therapeutic applications in fibrotic diseases.
Demonstrated anticancer activity through modulation of cell signaling pathways.
Suggested neuroprotective properties based on structural analogs exhibiting similar effects.

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol with analogs based on molecular features, synthesis, and inferred properties.

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
This compound C15H14N2O 256.29 Indole, pyridine, methanol Hydrogen bonding, moderate solubility
(2-Methyl-1H-indol-3-yl)(pyridin-3-yl)methanone C15H12N2O 240.27 Indole, pyridine, ketone Higher lipophilicity, reduced solubility
3-Indolyl-1-pyridyl-2-propenones C16H12N2O 248.28 Propenone, indole, pyridine Reactive α,β-unsaturated ketone; potential electrophilicity
N-[(5-Substituted phenylindolyl)methylene]-oxadiazol-amines Varies Varies Schiff base, oxadiazole Antimicrobial activity; hydrolytic instability

Key Observations:

  • Methanol vs. Ketone: The methanol derivative exhibits higher polarity due to the -OH group, enhancing aqueous solubility compared to the methanone analog .
  • Schiff Bases: Compounds like N-[(5-chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) contain imine linkages, which are prone to hydrolysis but often exhibit antimicrobial properties .

Substituent Effects on Bioactivity

  • Amino-Pyridine Methanol Derivatives: 2-(Methylamino)pyridine-3-methanol () includes a methylamino group on the pyridine ring, which may improve binding to biological targets (e.g., enzymes) compared to the unsubstituted pyridine in the target compound.

Biological Activity

The compound (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol is a heterocyclic organic molecule that combines indole and pyridine moieties, which are known for their significant biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features an indole ring linked to a pyridine ring through a methanol group. This unique arrangement suggests potential interactions with various biological targets.

Synthesis Method:
The synthesis typically involves the reaction of 2-methylindole with pyridine-3-carboxaldehyde under controlled conditions, often utilizing specific solvents and temperatures to achieve the desired product through nucleophilic addition followed by dehydration.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of indole have been shown to possess moderate-to-potent antiproliferative activities against several cancer cell lines such as HeLa, A549, and ECA-109 . The presence of the indole moiety is critical for these effects, suggesting that this compound may also demonstrate similar properties.

Antimicrobial and Antiviral Activity

Compounds containing indole and pyridine rings have been reported to possess antimicrobial and antiviral activities. The mechanisms include inhibition of key enzymes involved in pathogen survival and replication. For example, some derivatives have shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. The structural characteristics of indoles often correlate with neuroprotective activities, which could be explored further in drug development targeting neurodegenerative diseases .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various indole derivatives on cancer cell lines. The results indicated that compounds with an indole-pyridine structure demonstrated significant cytotoxicity against HeLa cells, with IC50 values in the micromolar range. This highlights the potential of this compound as a lead compound for anticancer drug development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related compounds. The study utilized agar diffusion methods to assess the effectiveness against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting that this compound could be further evaluated for its pharmacological potential in treating infections .

Research Findings Summary Table

Compound Structure Features Notable Activities
This compoundIndole linked to pyridine via methanolAnticancer, antimicrobial
1H-indol-(4-pyridinyl)methanoneIndole linked to pyridine via ketoneAntimicrobial properties
1H-indol-(2-pyridinyl)ethanoneIndole linked to pyridine via ketoneNeuroprotective effects

Q & A

Q. Table 1: Synthesis Optimization Data

StepReagents/ConditionsYield (%)Reference
Aldol Condensation3-Acetylpyridine, H₂SO₄, reflux65–75
Ketone ReductionNaBH₄, MeOH, 25°C80–85
Final PurificationSilica gel chromatography (EtOAc/hexane)90+ purity

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 7–9 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.1218 for C₁₆H₁₅N₂O) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-O bond ~1.43 Å, pyridine ring planarity) .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:
Stability studies should assess:

  • pH Sensitivity : Degradation in acidic/basic conditions (e.g., hydrolysis of the methanol group at pH <3 or >10) .
  • Thermal Stability : Decomposition above 150°C (TGA/DSC data recommended) .
  • Light Exposure : UV-Vis spectroscopy to monitor photodegradation (λmax ~270 nm for indole-pyridine systems) .

Q. Table 2: Stability Profile

ConditionObservationReference
pH 2.0 (24h, 25°C)15% degradation
150°C (1h)40% mass loss (TGA)
UV light (48h)25% decrease in λmax intensity

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:
SAR strategies include:

  • Indole Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) to modulate receptor binding .
  • Pyridine Functionalization : Adding morpholine or sulfanyl groups to improve solubility and target affinity .
  • Methanol Group Derivatization : Esterification or oxidation to ketone for prodrug development .

Q. Key Findings :

  • 5-Chloro derivatives show 2x higher antimicrobial activity compared to methyl analogs .
  • Pyridine sulfanyl derivatives exhibit improved inhibition of CYP450 enzymes (IC₅₀ = 1.2 µM) .

Advanced: What computational and experimental approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Predicts binding to targets like aromatase (PDB: 3S7S) or serotonin receptors .
  • MD Simulations : Analyzes stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
  • In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., CYP19A1 inhibition via fluorescence-based assays) .

Q. Table 3: Biological Activity Data

TargetAssay TypeResult (IC₅₀)Reference
CYP19A1 (Aromatase)Fluorescence0.8 µM
5-HT₂A ReceptorRadioligand binding12 nM

Advanced: How should researchers address contradictions in reported biological or physicochemical data?

Methodological Answer:

  • Reproducibility Checks : Validate protocols (e.g., identical HPLC gradients, buffer systems) .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., enantiomer-specific activity) .
  • Meta-Analysis : Compare datasets across studies using tools like ChemAxon or PubChem .

Advanced: What advanced analytical methods resolve challenges in quantifying the compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/methanol (95:5 v/v) for separation .
  • LOQ/LOD : Achieve limits of 0.1 ng/mL via MRM transitions (m/z 265→247) .
  • Sample Prep : Solid-phase extraction (C18 cartridges) to remove biological matrix interferents .

Advanced: What in silico and in vivo strategies are recommended for preliminary toxicity evaluation?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to assess bioavailability and hepatotoxicity .
  • Zebrafish Models : Acute toxicity (LC₅₀) and teratogenicity screening .
  • Reactive Metabolite Detection : Trapping studies with glutathione or cyanide .

Q. Table 4: Toxicity Data

ModelEndpointResultReference
SwissADMEHepatotoxicityLow risk
Zebrafish (96h)LC₅₀125 µM

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